4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline
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Overview
Description
4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline is a complex organic compound that features a quinoline moiety linked to an aniline group through a hydrazinylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline typically involves the condensation of 2-hydrazinylquinoline with 4-acetylaniline under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene bridge to a hydrazine moiety.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
Scientific Research Applications
4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline involves its interaction with various molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-2-quinolinyl)aniline: Similar structure but with a methyl group on the quinoline ring.
3,4-Dihydroquinolin-2-ones: Compounds with a similar quinoline core but different functional groups.
Uniqueness
4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline is unique due to its hydrazinylidene bridge, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives
Properties
Molecular Formula |
C17H16N4 |
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Molecular Weight |
276.34 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C17H16N4/c1-12(13-6-9-15(18)10-7-13)20-21-17-11-8-14-4-2-3-5-16(14)19-17/h2-11H,18H2,1H3,(H,19,21)/b20-12+ |
InChI Key |
GNMGLZJCXJHJLP-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2C=C1)/C3=CC=C(C=C3)N |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2C=C1)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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